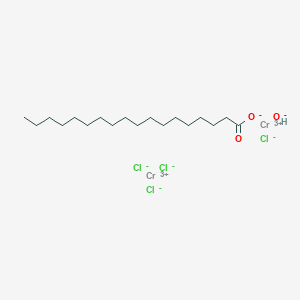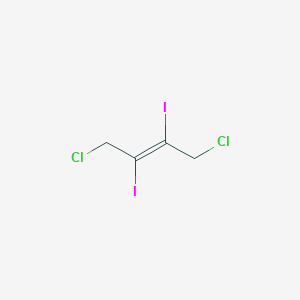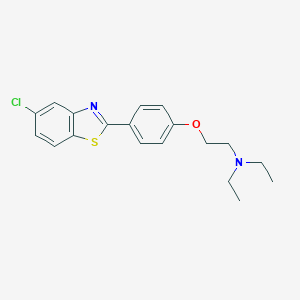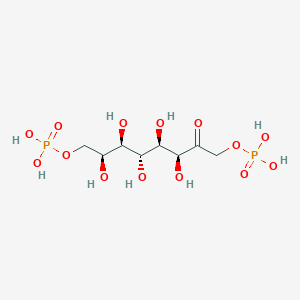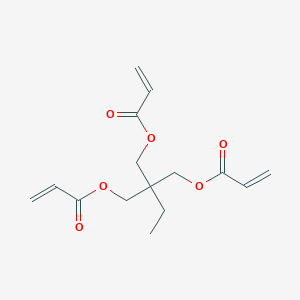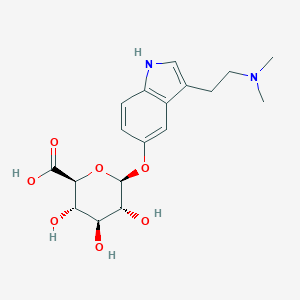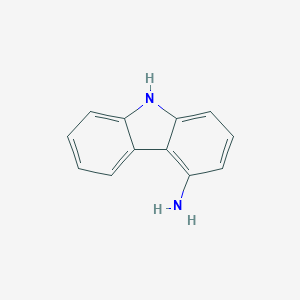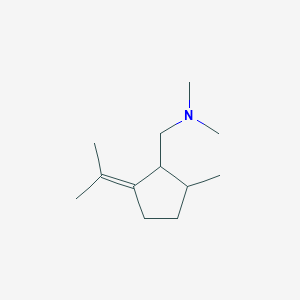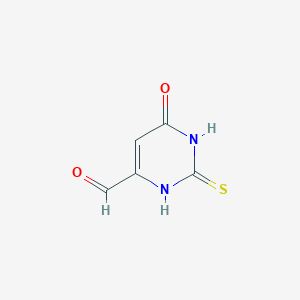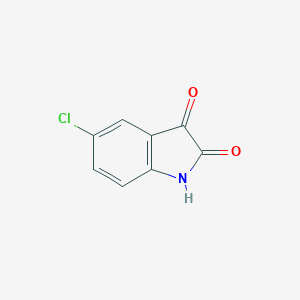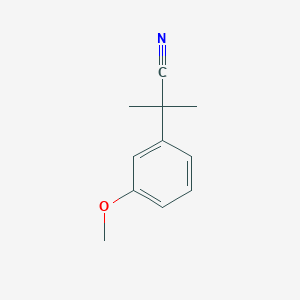
2-(3-Methoxyphenyl)-2-methylpropanenitrile
Vue d'ensemble
Description
The compound 2-(3-Methoxyphenyl)-2-methylpropanenitrile is structurally related to several compounds that have been synthesized and characterized in recent studies. Although the exact compound has not been directly studied, insights can be drawn from closely related compounds. For instance, the compound 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile has been synthesized and its molecular conformation, vibrational and electronic transitions, and other properties have been analyzed using various spectroscopic techniques and computational methods . Similarly, the crystal structures and properties of 1,3-diphenyl-2-methylpropane-1,3-dione and its 4-methoxyphenyl derivative have been reported, providing information on the cis-diketo conformation and the solid-state structure of these compounds . Another related compound, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-acrylonitrile, has been synthesized and its crystal structure has been determined, revealing inter and intramolecular hydrogen bonding .
Synthesis Analysis
The synthesis of related compounds involves base-catalyzed reactions and careful selection of reactants to achieve the desired molecular structure. For example, the synthesis of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-acrylonitrile was achieved by reacting 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile . This suggests that the synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile could potentially be carried out through similar base-catalyzed reactions, using appropriate precursors and catalysts.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography and computational methods. The crystal structure of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-acrylonitrile shows the presence of inter and intramolecular hydrogen bonds, which could influence the stability and reactivity of the molecule . Computational studies, such as density functional theory (DFT), have been used to predict the ground state structure, vibrational wavenumbers, and electronic properties of similar compounds .
Chemical Reactions Analysis
While specific chemical reactions of 2-(3-Methoxyphenyl)-2-methylpropanenitrile have not been reported, the studies of related compounds provide insights into potential reactivity. The presence of acrylonitrile groups in these molecules suggests that they could participate in various chemical reactions, such as cycloadditions, which are commonly used to construct bioactive heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic techniques such as FT-IR, UV-vis, and NMR. These studies provide information on the vibrational modes, electronic transitions, and chemical shifts that are characteristic of the molecular structure . Additionally, computational methods have been used to calculate properties such as dipole moments, polarizability, and hyperpolarizability, which are indicative of the nonlinear optical potential of these compounds . The thermodynamic properties, including heat capacity, entropy, and enthalpy changes, have also been calculated for these molecules, offering a deeper understanding of their stability and behavior under different temperatures .
Applications De Recherche Scientifique
1. Chemical Analysis and Synthesis
2-(3-Methoxyphenyl)-2-methylpropanenitrile, as part of the phenylpropanoid family, is involved in various chemical synthesis and analysis studies. For example, the research by Wang et al. (2011) focused on isolating new phenylpropanoids from Morinda citrifolia, highlighting the importance of these compounds in natural product chemistry and their potential medicinal applications (Wang et al., 2011).
2. Organic Chemistry and Pharmacology
In organic chemistry, compounds similar to 2-(3-Methoxyphenyl)-2-methylpropanenitrile are studied for their reactions and interactions. For instance, Bietti and Capone (2008) conducted a detailed study on the one-electron oxidation of methoxyphenyl-methylpropanoic acids, providing insights into the reactivity of these compounds under various conditions, which can be crucial for developing new pharmacological agents (Bietti & Capone, 2008).
3. Application in Material Science
2-(3-Methoxyphenyl)-2-methylpropanenitrile derivatives have also found applications in material science. For example, Wei et al. (2012) synthesized a compound for use as a dopant in semiconductor thin films, demonstrating the potential of these compounds in electronic and photonic device fabrication (Wei et al., 2012).
4. Analytical and Spectral Characterization
Sajan et al. (2005) conducted vibrational spectral studies on a compound structurally similar to 2-(3-Methoxyphenyl)-2-methylpropanenitrile. Such studies are crucial for understanding the properties of these compounds and developing new materials with non-linear optical properties (Sajan et al., 2005).
5. Antimicrobial and Pharmaceutical Research
Research on compounds structurally related to 2-(3-Methoxyphenyl)-2-methylpropanenitrile has also extended into antimicrobial applications. Osarumwense (2022) synthesized derivatives with significant antibacterial activity, showcasing the potential of these compounds in pharmaceutical research (Osarumwense, 2022).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,8-12)9-5-4-6-10(7-9)13-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUMJIHZRRIBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435967 | |
| Record name | 2-(3-Methoxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-2-methylpropanenitrile | |
CAS RN |
17653-93-9 | |
| Record name | 2-(3-Methoxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



